![molecular formula C23H23N3O3 B2592310 2-isopropyl-3-(4-methoxybenzyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883959-11-3](/img/structure/B2592310.png)
2-isopropyl-3-(4-methoxybenzyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
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Overview
Description
The compound “2-isopropyl-3-(4-methoxybenzyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” belongs to a class of compounds known as quinoline and pyrimidoquinoline derivatives . These compounds have been synthesized and characterized by analytical and spectrometrical methods (IR, 1 H NMR, 13 C NMR, MS) . They have been evaluated for their in vitro antitumor activity .
Synthesis Analysis
The synthesis of these compounds involves a multi-step process. The key starting materials necessary for this study were previously prepared . The synthesis involves a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . The use of commercially available anilines allowed the facile syntheses of pyrimido[4,5-b]quinolinediones substituted in all the positions on the benzene ring with electron donor or electron withdrawing groups .Molecular Structure Analysis
The molecular structure of these compounds has been characterized by analytical and spectrometrical methods (IR, 1 H NMR, 13 C NMR, MS) . The geometry of these compounds has been fully optimized using DFT (Density functional theory), B3LYP functional and 6-31G (d,p) basis set .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . The reaction of cyclohexanone, ammonium acetate, and the appropriate benzylidenemalononitrile is also involved .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized by analytical and spectrometrical methods (IR, 1 H NMR, 13 C NMR, MS) .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of two electrophilic fragments using a palladium catalyst. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium .
Applications::Protodeboronation
Protodeboronation refers to the removal of a boron group from a boronic ester. While alkyl boronic esters are commonly used in organic synthesis, protodeboronation has received less attention compared to other deboronation methods .
Applications::Benzylic Position Reactions
The benzylic position in organic compounds plays a crucial role in various reactions. Benzylic halides (2° and 3°) typically react via an SN1 pathway, involving resonance-stabilized carbocations .
Applications::Future Directions
properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-10-methyl-2-propan-2-ylpyrimido[4,5-b]quinoline-4,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-14(2)21-24-22-19(20(27)17-7-5-6-8-18(17)25(22)3)23(28)26(21)13-15-9-11-16(29-4)12-10-15/h5-12,14H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATZLBIQEIIJAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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